

Unprecedented Selectivity: A Comparative Analysis of DD-03-171's Kinase Cross-Reactivity

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Compound of Interest

Compound Name: DD-03-171

Cat. No.: B606998

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BOSTON, MA – November 19, 2025 – In the landscape of targeted protein degradation, the Bruton's tyrosine kinase (BTK) degrader, **DD-03-171**, demonstrates a remarkable and highly selective profile, setting a new benchmark for precision in kinase-targeting therapeutics. This guide provides a comprehensive comparison of **DD-03-171**'s cross-reactivity with other kinases, supported by available experimental data, detailed methodologies, and visual representations of its mechanism and the experimental workflow used to determine its specificity.

DD-03-171 is a potent and selective BTK Degradator (PROTAC®) with a DC50 of 5.1 nM.[1] It functions by inducing the degradation of BTK through the proteasome in a Cereblon (CRBN)-dependent manner.[1] This targeted degradation approach offers a distinct advantage over traditional kinase inhibition, and its efficacy is critically dependent on its selectivity.

Quantitative Analysis of Kinase Selectivity

To ascertain the selectivity of **DD-03-171**, its binding against a comprehensive panel of 468 kinases was assessed using the KINOMEScan™ platform at a concentration of 1 µM. The results unequivocally demonstrate that **DD-03-171** is exceptionally selective for BTK, showing no significant binding to any of the other 468 kinases tested.[2] This high degree of selectivity minimizes the potential for off-target effects, a common challenge in kinase inhibitor development.

While the raw numerical data ("percent of control") for the entire 468 kinase panel is not publicly available, the consistent reports from multiple sources confirm the high selectivity of **DD-03-171**. The data is summarized in the table below.

Target Kinase	DD-03-171 Binding at 1 μ M	Other Kinases (467 total)	DD-03-171 Binding at 1 μ M
BTK	Exclusive Binding	All other 467 kinases in the panel	No Significant Binding

Experimental Protocols

The assessment of **DD-03-171**'s kinase selectivity was performed using the KINOMEscan™ competition binding assay. This methodology provides a quantitative measure of compound binding to a large panel of kinases.

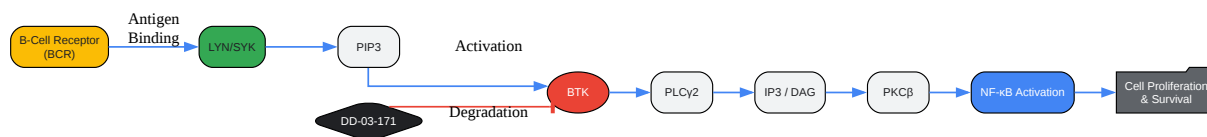
KINOMEscan™ Competition Binding Assay Protocol

The KINOMEscan™ assay platform is based on a competition binding assay that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The assay involves three key components: a DNA-tagged kinase, the immobilized ligand, and the test compound (**DD-03-171**).

The amount of kinase bound to the immobilized ligand is measured by quantifying the amount of kinase-tagged DNA using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates binding. The results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound.

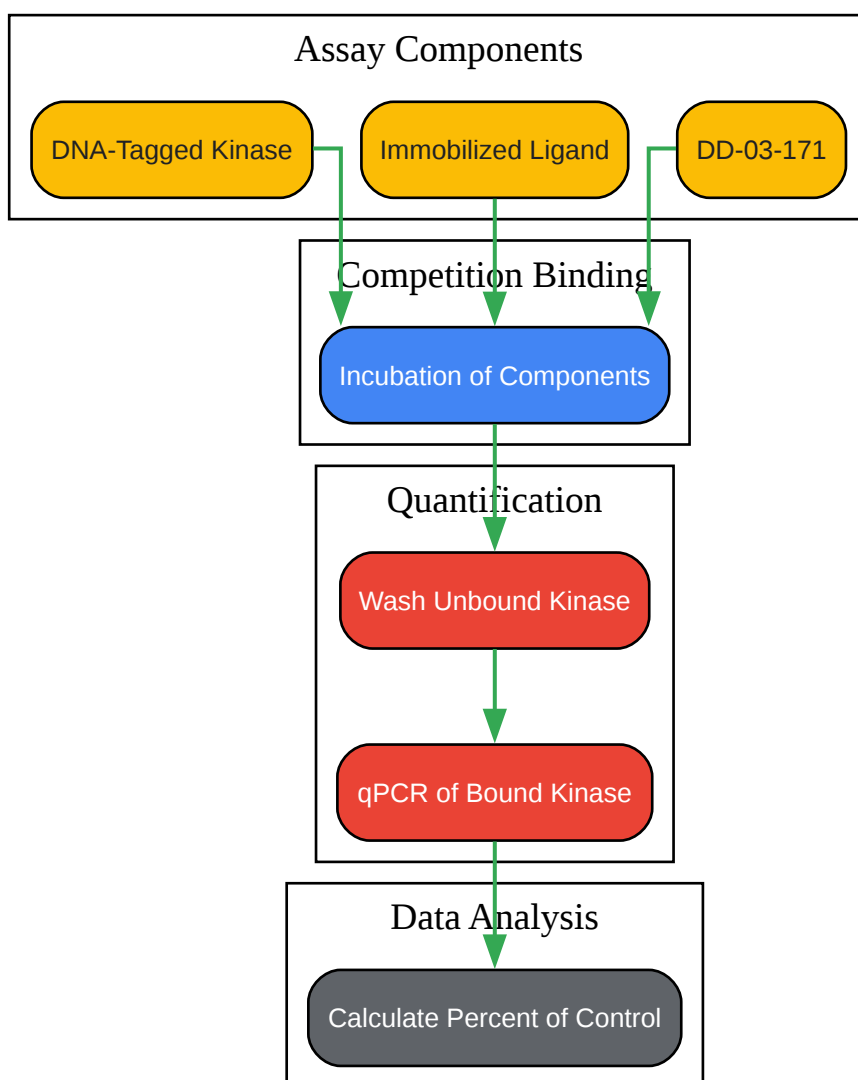
Visualizing the Mechanism and Workflow

To further elucidate the context of **DD-03-171**'s function and the process of its selectivity screening, the following diagrams are provided.



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BTK Signaling Pathway and **DD-03-171**'s Point of Intervention.



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Experimental Workflow for KINOMEScan™ Selectivity Profiling.

In conclusion, **DD-03-171** exhibits an exceptional selectivity profile, a critical attribute for a therapeutic agent designed for targeted protein degradation. The lack of significant off-target binding across a broad panel of kinases underscores its potential for a favorable safety profile and validates the precision of its design. This high degree of selectivity, combined with its potent degradation of BTK, positions **DD-03-171** as a promising candidate for further development in the treatment of B-cell malignancies.

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References

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- 2. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
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